8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c20-19(21)8-5-6-11-12(7-8)18-14-13(17-11)15-9-3-1-2-4-10(9)16-14/h1-7H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMSYMBOSFWKPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C(=N2)NC4=C(N3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47197639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Comparative Analysis of Synthesis Methods
| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | 1,2-phenylenediamine, glyoxals | Reflux, CH₃COOH/EtOH | 50–70% | Scalable, versatile | Requires acidic conditions |
| Nitration (HNO₃/H₂SO₄) | HNO₃, H₂SO₄ | 0–5°C, 1–2 h | 55–65% | High regioselectivity | Risk of over-nitration |
| Mechanochemical | Ball mill, no solvent | Room temperature, 2–4 h | 60–75% | Solvent-free, rapid | Limited scalability |
| Catalytic (Au/Pd) | Au nanoparticles, Et₃SiH | 25–40°C, 6–12 h | 70–80% | Chemoselective, mild conditions | High catalyst cost |
Purification and Characterization
Purification typically involves column chromatography (hexane/ethyl acetate) or recrystallization from ethanol. The nitro-substituted product exhibits distinct spectroscopic signatures:
Chemical Reactions Analysis
Cycloaddition Reactions
The compound undergoes [4+2] cycloaddition reactions under thermal or photochemical conditions, leveraging its conjugated π-system. These reactions facilitate the formation of fused polycyclic architectures, which are valuable in synthesizing advanced heterocyclic systems. For example:
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Diels-Alder reactivity : The electron-deficient quinoxaline ring acts as a dienophile, reacting with electron-rich dienes to yield hexacyclic adducts.
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Photochemical dimerization : UV irradiation induces intermolecular cycloaddition, producing dimerized structures with potential optoelectronic applications.
Nucleophilic Aromatic Substitution
The nitro group at the 8-position activates the quinoxaline ring for nucleophilic substitution. Key transformations include:
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Nitro displacement : Reaction with amines or alkoxides replaces the nitro group with nucleophiles (e.g., –NH, –OR), modifying electronic properties .
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Halogenation : Sequential nitration and halogenation steps enable the introduction of halogens (e.g., Br, Cl) at activated positions .
Catalytic Hydrogenation
Reduction of the nitro group and partial saturation of the quinoxaline core occurs under hydrogenation conditions:
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Nitro-to-amine conversion : Using H and Pd/C, the nitro group is reduced to an amine, enhancing solubility and enabling further functionalization.
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Ring saturation : Selective hydrogenation of the dihydroquinoxaline moiety can yield fully saturated derivatives, altering conformational flexibility .
Condensation and Cyclization
The compound participates in condensation reactions with carbonyl-containing reagents:
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Schiff base formation : Reacts with aldehydes to form imine-linked derivatives, useful in coordination chemistry .
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Heterocycle fusion : Condensation with α-diketones or ortho-diamines generates extended heteroaromatic systems (e.g., pyrazino-quinoxalines) .
Mechanistic Insights
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Electrophilic activation : The nitro group directs electrophiles to meta/para positions, facilitating regioselective substitutions .
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Radical pathways : Photochemical reactions may involve triplet-state intermediates, enabling unique bond-forming mechanisms.
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Redox interplay : The nitro group’s reduction potential (−0.5 V to −0.8 V vs. SCE) governs its participation in electron-transfer processes .
This reactivity profile underscores the compound’s versatility in synthesizing complex architectures for pharmaceutical and functional material applications.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 8-nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is C₁₄H₁₂N₄O₂. The synthesis of this compound can be achieved through various methods, including cyclization reactions involving appropriate precursors. The presence of the nitro group (NO₂) is significant as it can influence the compound's interaction with biological targets, potentially leading to medicinal applications .
Biological Activities
Research indicates that compounds within the quinoxaline family exhibit a range of biological activities. The following sections detail specific applications of this compound based on its biological properties.
Antimicrobial Properties
Quinoxaline derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of the nitro group may enhance these properties by affecting the compound's mechanism of action against microbial targets . Research into related quinoxaline compounds has documented their effectiveness against resistant strains of bacteria .
Neuroprotective Effects
Some studies suggest that quinoxaline derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to modulate neuroinflammation and oxidative stress could be beneficial in therapeutic contexts .
Applications in Drug Development
The unique structure of this compound positions it as a valuable intermediate for synthesizing more complex molecules with desired pharmacological properties. Its potential applications in drug development include:
- Lead Compound for Anticancer Drugs: Its structural features can be optimized to enhance selectivity and potency against cancer cells.
- Antimicrobial Agents: Modifications can lead to new antibiotics effective against resistant bacterial strains.
- Neuroprotective Agents: Further research could explore its efficacy in protecting neuronal cells from damage.
Case Studies
While specific case studies on this compound are scarce, related quinoxaline derivatives have been extensively studied:
Mechanism of Action
The mechanism of action of 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Electronic and Photophysical Properties
Table 2: Electronic and Photochemical Behavior
- Key Trends: The nitro group in 8-nitro derivatives likely lowers HOMO energy compared to halogenated analogs (due to stronger electron withdrawal), enhancing oxidative stability but reducing redox activity . Indolo derivatives exhibit the lowest band gaps (1.8–2.0 eV), making them suitable for energy storage applications . Furo/thieno derivatives show strong fluorescence, with emission tunable via donor substituents (e.g., triphenylamine) .
Biological Activity
8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₂N₄O₂
- Molecular Weight : 279.0756 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Quinoxaline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Nitration : The introduction of the nitro group is performed using nitrating agents such as nitric acid in the presence of sulfuric acid.
- Purification : The product is purified through recrystallization or chromatography to obtain a high-purity compound.
Anticancer Properties
Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer activity. For instance, a related compound showed an IC50 value of 10.58 μM against HeLa cells, indicating potent antiproliferative effects through apoptosis induction and reactive oxygen species (ROS) generation .
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| QW12 | HeLa | 10.58 | Apoptosis induction, ROS generation |
| QW12 | A549 | 20.57 | Cytotoxicity in cancer cells |
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. A study indicated that various synthesized quinoxaline compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria . The dual activity as anticancer and antimicrobial agents positions these compounds as potential candidates for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Oxidative Stress : By generating ROS, it can lead to cellular apoptosis in cancer cells.
- Interaction with Cellular Targets : It may interact with proteins involved in signaling pathways that regulate cell survival and proliferation.
Case Studies
- Study on Antitumor Activity : In vitro studies demonstrated that quinoxaline derivatives could inhibit the growth of various cancer cell lines significantly more than standard chemotherapeutics like doxorubicin .
- Antimicrobial Evaluation : A series of quinoxaline derivatives were tested against multiple bacterial strains, showing effective inhibition comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-Nitro-5,12-dihydroquinoxalino[2,3-b]quinoxaline, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving nitro-substituted precursors. For example, nitro groups can be introduced through nitration of dihydroquinoxaline derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using DMF/ethanol) is critical to achieve >95% purity. Monitor reaction progress using TLC and confirm purity via HPLC or GC-MS .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve bond angles and dihedral angles, as demonstrated for analogous quinoxaline derivatives (e.g., O2—N3—C5 angle: 117.62° in a related nitroquinoxaline structure) . Complementary techniques include:
- NMR : Analyze aromatic proton environments (¹H NMR) and nitro-group-induced deshielding effects.
- IR Spectroscopy : Identify NO₂ asymmetric/symmetric stretching vibrations near 1520 cm⁻¹ and 1350 cm⁻¹ .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235.26 for unsubstituted analogs) .
Q. What safety protocols are recommended for handling nitro-substituted quinoxalines?
- Methodological Answer : Nitro compounds often exhibit toxicity and flammability. Follow guidelines for:
- Ventilation : Use fume hoods during synthesis.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers away from oxidizers (e.g., peroxides) to prevent explosive reactions .
Advanced Research Questions
Q. How does the nitro group influence the electronic properties of the quinoxaline core, and how can this be modeled computationally?
- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, reducing the HOMO-LUMO gap. Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate charge distribution and frontier molecular orbitals. Compare with experimental UV-Vis spectra (e.g., λmax shifts in DMSO) to validate computational models .
Q. How can researchers resolve contradictions in reported spectral data for nitroquinoxaline derivatives?
- Methodological Answer : Discrepancies may arise from tautomerism, solvent effects, or impurities. To address this:
- Cross-Validate Techniques : Pair NMR with X-ray data to confirm tautomeric forms.
- Control Solvent Polarity : Record UV-Vis spectra in multiple solvents (e.g., polar aprotic vs. protic) to isolate solvent-induced shifts .
- Purity Checks : Use elemental analysis (C, H, N) to rule out contamination .
Q. What strategies are effective for studying the compound’s potential in organic semiconductors?
- Methodological Answer : Evaluate charge transport properties via:
- Cyclic Voltammetry : Measure oxidation/reduction potentials to estimate HOMO/LUMO levels.
- Thin-Film Characterization : Use AFM to assess film morphology and conductivity measurements (four-point probe) .
- DFT Simulations : Predict band structure and compare with experimental data .
Q. How can reaction intermediates be trapped and characterized during nitro group functionalization?
- Methodological Answer : Employ cryogenic conditions (-78°C) to stabilize intermediates. Techniques include:
- In Situ IR Spectroscopy : Monitor nitro group reduction (e.g., NO₂ → NH₂).
- EPR Spectroscopy : Detect radical intermediates during redox reactions .
Data Analysis and Reporting Guidelines
Q. What frameworks should guide the design of experiments involving this compound?
- Methodological Answer : Align experiments with established theoretical frameworks, such as:
- Electron-Deficient Heterocycles : Study nitro group effects on aromaticity and reactivity.
- Structure-Activity Relationships (SAR) : Link substituent position (e.g., 8-nitro vs. 6-nitro) to biological or material properties .
Q. How should researchers document and share conflicting data in publications?
- Methodological Answer : Transparently report:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
